
Sarnovide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound belongs to the class of cardenolides, which are known for their biological activity, particularly in the context of cardiac glycosides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sarnovide involves the glycosylation of Sarmentogenin with β-D-digitalopyranoside. The reaction typically requires the use of a glycosyl donor and an acceptor under acidic or basic conditions to facilitate the formation of the glycosidic bond . Common reagents used in this process include Lewis acids like boron trifluoride etherate or catalysts such as silver triflate.
Industrial Production Methods
Industrial production of this compound is generally carried out through extraction from the Strophanthus plant species. The process involves the isolation of Sarmentogenin followed by its glycosylation to produce this compound. The extraction process includes steps such as solvent extraction, chromatography, and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Sarnovide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the glycosidic bond or the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities .
Aplicaciones Científicas De Investigación
Sarnovide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.
Biology: Investigated for its role in cellular processes and its interaction with biological membranes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiac conditions due to its activity as a cardiac glycoside.
Mecanismo De Acción
Sarnovide exerts its effects primarily through its interaction with the sodium-potassium ATPase enzyme. By inhibiting this enzyme, this compound increases intracellular sodium levels, which in turn leads to an increase in intracellular calcium levels via the sodium-calcium exchanger. This increase in calcium enhances cardiac contractility, making this compound effective in the treatment of certain heart conditions .
Comparación Con Compuestos Similares
Similar Compounds
Digitoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.
Ouabain: A cardiac glycoside with a higher affinity for the sodium-potassium ATPase enzyme.
Digoxin: Similar to Digitoxin but with a shorter half-life and different therapeutic window.
Uniqueness
Sarnovide is unique due to its specific glycosylation pattern and its origin from the Strophanthus plant species. This distinct structure contributes to its unique pharmacological profile and its potential for use in various scientific and medical applications .
Propiedades
Número CAS |
547-07-9 |
|---|---|
Fórmula molecular |
C30H46O9 |
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-11,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-23(28)21(31)13-29(3)19(8-10-30(20,29)35)16-11-22(32)37-14-16/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3 |
Clave InChI |
SOPZOCCINHAAOP-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


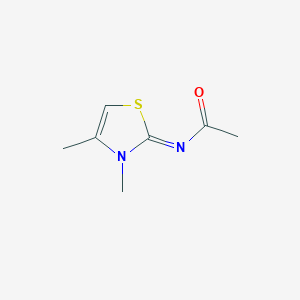


![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
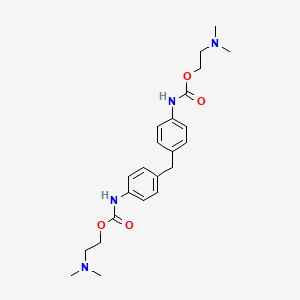


![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)
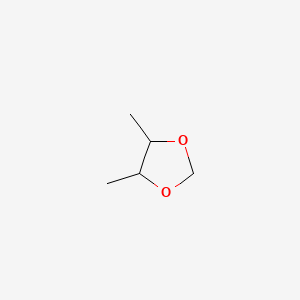

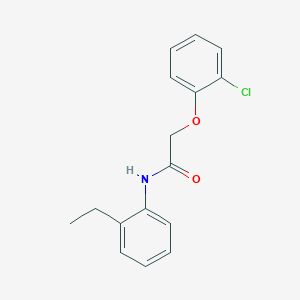

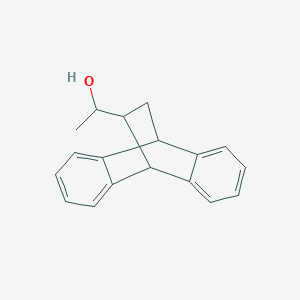
![N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11944758.png)
